

5-Ethylpicolinic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethylpicolinic acid**

Cat. No.: **B021276**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Structure of **5-Ethylpicolinic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **5-Ethylpicolinic acid**. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs, such as picolinic acid and 5-methylpicolinic acid, is included for comparative purposes.

Chemical Structure and Identifiers

5-Ethylpicolinic acid, with the IUPAC name 5-ethylpyridine-2-carboxylic acid, is a derivative of pyridine. It features a carboxylic acid group at the 2-position and an ethyl group at the 5-position of the pyridine ring.

Caption: 2D structure of **5-Ethylpicolinic acid**.

Table 1: Chemical Identifiers for **5-Ethylpicolinic Acid**

Identifier Type	Value
IUPAC Name	5-ethylpyridine-2-carboxylic acid
Molecular Formula	C8H9NO2 ^[1]
SMILES	CCC1=CC(=NC=C1)C(=O)O
InChI	InChI=1S/C8H9NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11)
CAS Number	130513-35-4 (example, may not be assigned)

Physicochemical Properties

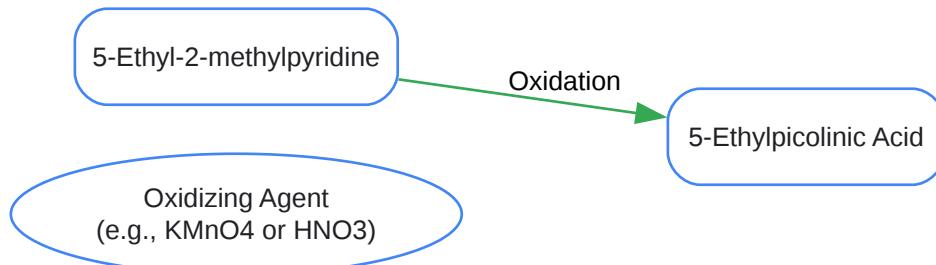

Quantitative physicochemical data for **5-Ethylpicolinic acid** is not readily available in the cited literature. The following table presents data for picolinic acid and 5-methylpicolinic acid to provide an estimate of the expected properties.

Table 2: Physicochemical Properties of **5-Ethylpicolinic Acid** and Related Compounds

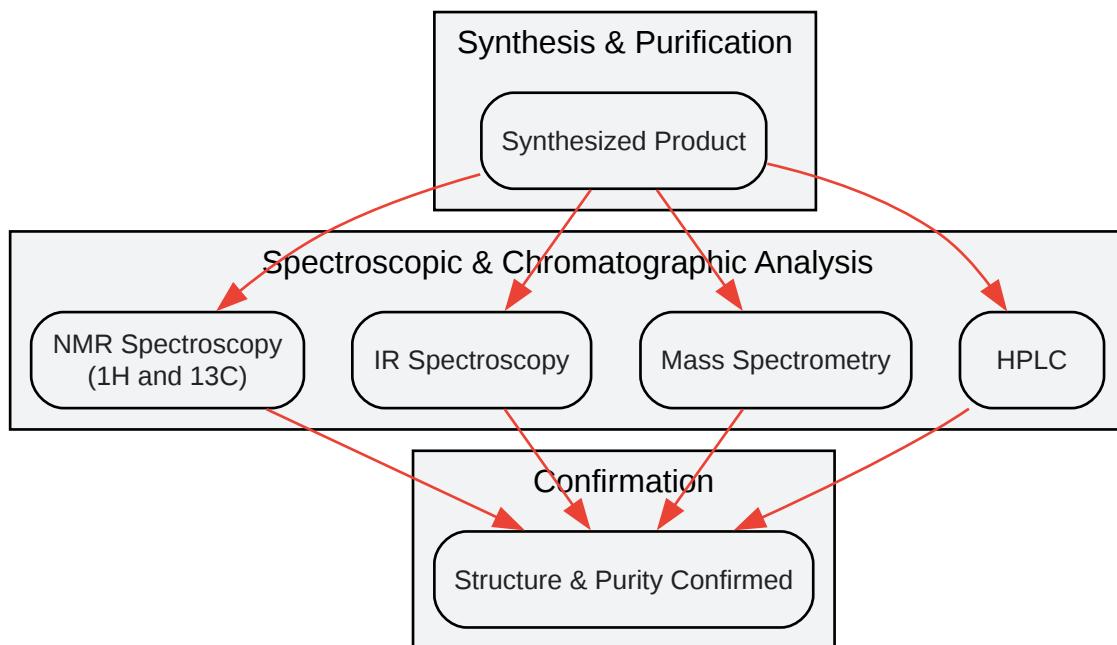
Property	5-Ethylpicolinic Acid	Picolinic Acid (Analog)	5-Methylpicolinic Acid (Analog)
Molecular Weight (g/mol)	151.16	123.11 ^[2]	137.14
Melting Point (°C)	Data not available	136.5 ^[2]	164-166
Boiling Point (°C)	Data not available	Data not available	317.1 (Predicted)
pKa	Data not available	5.32 (in water at 25°C) ^[3]	1.11 (Predicted)
Solubility	Data not available	Very soluble in water; sparingly soluble in benzene, chloroform, diethyl ether. ^[3]	Data not available
LogP	1.4 (Predicted)	0.72 ^[2]	1.1 (Predicted)

Proposed Synthesis Pathway

A plausible synthetic route to **5-Ethylpicolinic acid** involves the oxidation of 5-ethyl-2-methylpyridine (also known as 5-ethyl-2-picoline). This precursor is commercially available.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-Ethylpicolinic acid**.


Experimental Protocol: Synthesis of 5-Ethylpicolinic Acid

This protocol is a general procedure based on the oxidation of alkylpyridines.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-ethyl-2-methylpyridine in an appropriate solvent (e.g., water or a mixture of pyridine and water).
- **Oxidation:** Slowly add an oxidizing agent, such as potassium permanganate (KMnO4), to the solution. The reaction is typically exothermic, and the temperature should be controlled by external cooling.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with HCl) to precipitate the **5-Ethylpicolinic acid**.
- **Purification:** The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as water or ethanol.

Structural Characterization Workflow

The identity and purity of the synthesized **5-Ethylpicolinic acid** would be confirmed through a standard analytical workflow involving various spectroscopic and chromatographic techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for chemical characterization.

Experimental Protocols for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
 - Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz).
 - Expected Signals (1H NMR): Signals corresponding to the aromatic protons on the pyridine ring, the carboxylic acid proton (typically a broad singlet at >10 ppm), and the ethyl group protons (a quartet and a triplet).

- Expected Signals (^{13}C NMR): Resonances for the carboxyl carbon (around 165-185 ppm), the aromatic carbons, and the carbons of the ethyl group.[4]
- Infrared (IR) Spectroscopy:
 - Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
 - Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .[5]
 - Expected Absorptions: A very broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm^{-1}), a strong C=O stretch (around 1700 cm^{-1}), C-H stretches from the ethyl group and aromatic ring, and C=C and C=N stretches from the pyridine ring.[6][7]
- Mass Spectrometry (MS):
 - Sample Introduction: Introduce the sample into the mass spectrometer, for example, via electrospray ionization (ESI) or by preparing a volatile derivative (e.g., a trimethylsilyl ester) for gas chromatography-mass spectrometry (GC-MS).[8]
 - Data Acquisition: Obtain the mass spectrum.
 - Expected Ions: The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of **5-Ethylpicolinic acid** (151.16 g/mol). Fragmentation patterns would likely show the loss of the carboxyl group and cleavage of the ethyl group.[9]
- High-Performance Liquid Chromatography (HPLC):
 - Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
 - Method: Use a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier like formic acid).
 - Analysis: Inject the sample and monitor the elution profile with a UV detector. This will determine the purity of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. picolinic acid [chemister.ru]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Melting point standard 121-123°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Picolinic acid, TMS derivative [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [5-Ethylpicolinic acid chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b021276#5-ethylpicolinic-acid-chemical-properties-and-structure\]](https://www.benchchem.com/product/b021276#5-ethylpicolinic-acid-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com